3-((2-Chloropyrimidin-4-yl)oxy)aniline
Overview
Description
“3-((2-Chloropyrimidin-4-yl)oxy)aniline” is a chemical compound with the molecular formula C10H8ClN3O . It belongs to the family of Janus kinase inhibitors (JAK inhibitors), which are compounds that modulate the activity of Janus.
Molecular Structure Analysis
The molecular structure of “3-((2-Chloropyrimidin-4-yl)oxy)aniline” consists of a pyrimidine ring attached to an aniline group via an oxygen atom . The molecular weight of the compound is 221.646 g/mol .Scientific Research Applications
Anticancer Activity
3-((2-Chloropyrimidin-4-yl)oxy)aniline: derivatives have been studied for their potential as anticancer agents. These compounds can act as dual inhibitors of Mer and c-Met kinases, which are often overexpressed in various tumors . For instance, a derivative identified as compound 18c showed robust inhibitory activity against these kinases, with IC50 values of 18.5 ± 2.3 nM and 33.6 ± 4.3 nM, respectively . It also displayed good antiproliferative activities on HepG2, MDA-MB-231, and HCT116 cancer cells, suggesting its promise as a therapeutic agent for cancer treatment .
Kinase Inhibition
The pyrimidine derivatives are known to target specific kinases involved in cell signaling pathways that regulate cell growth and survival. By inhibiting Mer kinase and c-Met kinase, these compounds can interfere with the signaling mechanisms that lead to tumor growth and metastasis . This makes them valuable for designing targeted therapies that can selectively kill cancer cells without harming normal cells.
Antimicrobial and Antifungal Applications
Pyrimidine derivatives, including those with the 3-((2-Chloropyrimidin-4-yl)oxy)aniline moiety, have shown antimicrobial and antifungal properties. They have been reported to exhibit activity against a variety of microbial and fungal pathogens, making them candidates for the development of new antibiotics and antifungal drugs .
Cardiovascular Therapeutics
Some pyrimidine derivatives are explored for their cardiovascular benefits. They can act as vasodilators or inhibitors of enzymes like HMG-CoA reductase, which is involved in cholesterol synthesis. This could potentially make them useful in the treatment of coronary heart diseases and hypertension .
Neuroprotection
Research has indicated that certain pyrimidine derivatives can provide neuroprotective effects. They may promote vascular relaxation in ocular arteries and offer protection to retinal ganglion cells, which is significant for conditions like glaucoma and other neurodegenerative diseases .
Diabetes Management
Pyrimidine derivatives are also being investigated for their role in diabetes management. They can function as DPP-IV inhibitors, which help in regulating blood glucose levels. This application is particularly important for the development of new antidiabetic medications .
Mechanism of Action
Target of Action
It’s known that pyrimidine derivatives have been studied for their potential in targeting various cancers . They have shown significantly enhanced anticancer activities against targeted receptor proteins .
Mode of Action
It’s known that the efficacy of the reaction in the formation of the pyrimidine scaffold is determined by a redox process .
Biochemical Pathways
It’s known that pyrimidine derivatives can affect various biochemical pathways, leading to their potential anticancer activities .
Result of Action
It’s known that pyrimidine derivatives have shown significantly enhanced anticancer activities .
Action Environment
It’s known that environmental factors can greatly influence the action of a compound .
properties
IUPAC Name |
3-(2-chloropyrimidin-4-yl)oxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-10-13-5-4-9(14-10)15-8-3-1-2-7(12)6-8/h1-6H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYKCLLZDOOWEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC(=NC=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2-Chloropyrimidin-4-yl)oxy)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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